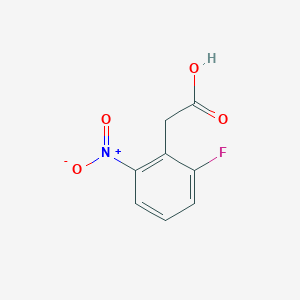

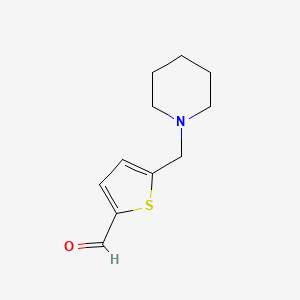

5-(哌啶-1-基甲基)噻吩-2-甲醛

描述

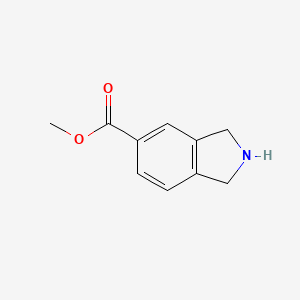

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde is a compound that is structurally related to various heterocyclic aldehydes which have been synthesized and studied for their potential applications in different fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential characteristics and applications of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde.

Synthesis Analysis

The synthesis of related compounds, such as 5-(4-Pyridyl)-2-thiophenecarbaldehyde, involves the preparation of fluorescent derivatization reagents used for the determination of primary alkylamines . Another related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, was synthesized from commercially available pyrrole through acylation and nucleophilic substitution, with a total yield of 65% . These methods suggest that the synthesis of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde could potentially be achieved through similar synthetic routes involving nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde would likely exhibit characteristics similar to those of its analogs. For instance, the presence of a thiophene ring is known to contribute to the stability and electronic properties of the molecule . The piperidinylmethyl group would be expected to influence the molecule's solubility and potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde can be inferred from the reactions of similar compounds. For example, benzothiophene-2-carbaldehyde reacted with 2-cyanoethanethioamide to yield various heterocyclic compounds . This indicates that the aldehyde group in such compounds is reactive and can participate in condensation reactions to form a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde are not provided, related compounds have shown a wide dynamic linear range and a definite detection limit when used as fluorescent derivatization reagents . The presence of the piperidinyl group in related compounds has been associated with high catalytic efficiency and enantioselectivity in reactions . These properties suggest that 5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde may also possess useful catalytic and fluorescent properties for analytical and synthetic applications.

科学研究应用

抗菌剂的合成

5-(哌啶-1-基甲基)噻吩-2-甲醛已被用于合成杂环查尔酮和苯并噻吩,这些化合物具有抗菌性质。哌啶介导的合成技术已被用于创造这些化合物,展示了5-(哌啶-1-基甲基)噻吩-2-甲醛在开发潜在抗菌药物中的作用 (Bhasker, Prashanthi, Reddy, & Guru Nānak, 2014)。

抗炎药物开发

研究表明,5-(哌啶-1-基甲基)噻吩-2-甲醛的衍生物可以合成并评估其抗炎性质。具体来说,吡唑吡啶类似物已被评估其通过抑制促炎和抗炎细胞因子以及COX-2来调节炎症的能力,暗示了在抗炎药物开发中的潜在应用 (Dennis Bilavendran et al., 2019)。

细胞毒性和MMP抑制

研究已利用5-(哌啶-1-基甲基)噻吩-2-甲醛合成具有潜在细胞毒性和基质金属蛋白酶抑制能力的碳腈化合物。这些研究表明该化合物在研究癌症治疗和理解细胞相互作用方面的实用性 (Ignatovich et al., 2015)。

电子结构和新合成

还进行了关于5-(哌啶-1-基甲基)噻吩-2-甲醛的电子结构和新合成方法的研究。这些研究侧重于理解这些化合物的分子结构和晶体结构内的相互作用。这些研究对于推动有机化学和制药合成领域至关重要 (Vrabel, Sivý, Šafár̆, & Marchalin, 2014)。

亲核取代的动力学

已研究了涉及5-(哌啶-1-基甲基)噻吩-2-甲醛的亲核取代反应的动力学,特别是在哌啶中的乙醇中。这项研究有助于更深入地了解取代基对反应速率的影响,这对于设计更高效的合成途径在制药和化工制造中具有价值 (Dell'erba & Spinelli, 1965)。

金属离子传感器的开发

该化合物已被用于开发新型荧光传感器,特别是用于检测铁离子。这种应用展示了其在分析化学中的潜力,特别是在环境监测和工业过程中 (Zhang et al., 2016)。

抗癌化合物的合成

5-(哌啶-1-基甲基)噻吩-2-甲醛已参与合成具有抗增殖作用的新奎宁衍生物,对各种人类癌细胞系具有作用。这项研究突显了其在开发新的抗癌药物中的潜力 (Harishkumar, Nd, & Santhosha Sm, 2018)。

安全和危害

属性

IUPAC Name |

5-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-9-11-5-4-10(14-11)8-12-6-2-1-3-7-12/h4-5,9H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKSLQNLAHNVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602363 | |

| Record name | 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde | |

CAS RN |

7136-41-6 | |

| Record name | 5-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)